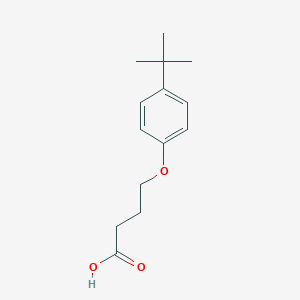

4-(4-Tert-butylphenoxy)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRAJDSNLRABGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364445 | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-30-1 | |

| Record name | 4-[4-(1,1-Dimethylethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-butylphenoxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Tert Butylphenoxy Butanoic Acid

Retrosynthetic Analysis and Key Disconnections for the Phenoxybutanoic Acid Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For 4-(4-tert-butylphenoxy)butanoic acid, the primary disconnection points are the ether linkage and the carboxylic acid moiety.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the two primary retrosynthetic disconnections for this compound, targeting the ether linkage and the carboxylic acid group.

The most logical disconnection is the carbon-oxygen bond of the ether, leading to 4-tert-butylphenol (B1678320) and a suitable four-carbon chain with a terminal carboxylic acid or a precursor group. This approach is advantageous as it utilizes readily available starting materials. Another key disconnection involves the formation of the carboxylic acid group from a corresponding alkyl halide, which opens up possibilities for various carboxylation techniques.

Development of Novel Ether and Carboxylic Acid Synthesis Routes

Building upon the retrosynthetic analysis, the development of efficient bond-forming reactions is crucial.

The Williamson ether synthesis is a classical and reliable method for forming the phenoxy linkage. This reaction involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 4-halobutanoate ester.

A typical procedure involves reacting 4-tert-butylphenol with a base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) to generate the sodium phenoxide. prepchem.com This is followed by the addition of an alkylating agent, for instance, ethyl 4-bromobutanoate. Subsequent hydrolysis of the resulting ester yields the desired this compound.

Table 1: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Variation | Effect on Yield |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Cs₂CO₃ often provides higher yields due to increased solubility and reactivity of the phenoxide. |

| Solvent | DMF, Acetonitrile (B52724), Acetone | DMF is a common choice, but acetonitrile can offer easier workup. |

| Leaving Group | Br, I, OTs | Iodides and tosylates are more reactive than bromides, potentially leading to faster reactions and higher yields. |

| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |

This interactive table allows for the comparison of different reaction parameters to optimize the Williamson ether synthesis for the target molecule.

An alternative strategy focuses on forming the butanoic acid moiety in the final steps. This can be achieved through the carboxylation of a suitable precursor. One such method involves the Grignard reaction. 4-(4-tert-butylphenoxy)propyl bromide can be converted to the corresponding Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then reacted with carbon dioxide (dry ice) followed by an acidic workup to afford the target carboxylic acid.

Another advanced technique is the use of carbon monoxide in palladium-catalyzed carbonylation reactions. While more complex, these methods can offer high efficiency and functional group tolerance.

Stereocontrolled Synthesis Strategies for Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced on the butanoic acid chain, requires stereocontrolled synthetic methods. One approach involves the use of chiral starting materials, such as enantiomerically pure 3-hydroxy-gamma-butyrolactone. This can be opened to a chiral 4-halobutanoic acid derivative, which can then be coupled with 4-tert-butylphenol.

Asymmetric catalysis can also be employed. For example, the asymmetric hydrogenation of an unsaturated precursor, such as 4-(4-tert-butylphenoxy)but-2-enoic acid, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can provide enantiomerically enriched this compound.

Optimization of Reaction Conditions and Catalytic Systems

Fine-tuning reaction conditions and employing catalytic systems are paramount for achieving high yields, purity, and sustainability.

While the Williamson ether synthesis is effective, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation. The Buchwald-Hartwig and Ullmann condensations are prominent examples.

The Buchwald-Hartwig amination protocol can be adapted for ether synthesis. This typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an alcohol. In this context, 4-bromo-tert-butylbenzene could be coupled with a 4-hydroxybutanoate (B1227057) ester.

Table 2: Comparison of Catalytic Systems for C-O Bond Formation

| Catalytic System | Catalyst | Ligand | Base | Typical Conditions |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, 80-110 °C |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, Pyridine, 100-150 °C |

This interactive table presents a comparison of common transition metal catalytic systems used for the formation of the ether linkage in diaryl ethers, which can be adapted for the synthesis of the target molecule.

The Ullmann condensation, a copper-catalyzed reaction, is another viable method. It typically requires higher reaction temperatures but can be advantageous for certain substrates. Modern advancements in both palladium and copper catalysis have led to milder reaction conditions and broader substrate scopes.

Organocatalysis and Biocatalysis Approaches

The formation of the ether linkage in this compound is a key step in its synthesis. While traditionally achieved through methods like the Williamson ether synthesis, which often employs strong bases and harsh conditions, organocatalysis and biocatalysis offer milder and more selective alternatives.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of aryl ethers, organocatalytic approaches are an emerging field. While direct organocatalytic synthesis of this compound has not been extensively reported, related C-O bond forming reactions have been explored. For instance, phase-transfer catalysts, a type of organocatalyst, can facilitate nucleophilic substitution reactions under milder conditions than traditional methods. A hypothetical organocatalytic route could involve the use of a chiral organocatalyst to promote the reaction between 4-tert-butylphenol and a suitable four-carbon building block, potentially offering control over enantioselectivity if a chiral center were present.

Research in organocatalysis continues to identify new catalysts and reactions for C-O bond formation, which could be applicable to the synthesis of this and related compounds.

Biocatalysis:

Biocatalysis employs enzymes to catalyze chemical transformations, offering high selectivity and operation under environmentally benign conditions. While specific enzymes for the direct synthesis of this compound are not yet established, the broader field of biocatalysis presents several potential strategies. Enzymes such as laccases or peroxidases could be explored for the activation of the phenolic substrate. Furthermore, hydrolases, particularly lipases, have been shown to catalyze O-acylation and O-alkylation reactions, which could be adapted for the formation of the ether bond.

A theoretical biocatalytic pathway could involve a lipase-catalyzed reaction between 4-tert-butylphenol and a derivative of butanoic acid. This approach would align with green chemistry principles by utilizing a biodegradable catalyst and often milder reaction conditions. The development of novel enzymes through directed evolution could lead to highly efficient and specific biocatalysts for the synthesis of this compound.

| Approach | Potential Catalyst Type | Hypothetical Reaction | Advantages |

| Organocatalysis | Phase-Transfer Catalyst | 4-tert-butylphenol + Halobutanoate ester | Milder reaction conditions, potential for asymmetric synthesis. |

| Biocatalysis | Lipase | 4-tert-butylphenol + Activated butanoic acid derivative | High selectivity, environmentally friendly, biodegradable catalyst. |

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles is crucial for developing sustainable synthetic routes. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. msu.educonsensus.appacs.orgsolubilityofthings.com

The traditional Williamson ether synthesis, a common method for preparing aryl ethers, can be assessed against these principles. wikipedia.orgbyjus.com Key areas for improvement include:

Atom Economy: The Williamson synthesis can have good atom economy if the stoichiometry is well-controlled.

Use of Safer Solvents: Traditional protocols may use volatile and hazardous organic solvents. The adoption of greener solvents, such as ionic liquids or supercritical fluids, can enhance the sustainability of the process.

Energy Efficiency: Reactions are often conducted at elevated temperatures. The use of catalysis, including organocatalysis or biocatalysis, can lower the activation energy and allow for milder reaction temperatures.

Reduction of Derivatives: Protecting group chemistry is sometimes necessary, which adds steps and generates waste. Designing a synthesis that avoids protecting groups is a key green chemistry goal.

A more sustainable protocol for the synthesis of this compound would prioritize the use of renewable starting materials, catalytic over stoichiometric reagents, and minimize waste generation through high atom economy and the use of recyclable catalysts.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing a synthesis with minimal byproducts. |

| Atom Economy | Optimizing the reaction to incorporate all reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | The properties of the target molecule are fixed, but the synthesis can be made safer. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical CO2, or biodegradable solvents. |

| Design for Energy Efficiency | Employing catalysts to reduce reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based sources for the starting materials. |

| Reduce Derivatives | Avoiding the use of protecting groups. |

| Catalysis | Utilizing organocatalysts or biocatalysts for improved efficiency and selectivity. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent excursions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Large-Scale Preparation and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry. For this compound, a robust and scalable synthesis is essential. The Williamson ether synthesis, despite some of its environmental drawbacks, is a well-established and often chosen method for the industrial production of aryl ethers due to its reliability and use of readily available starting materials. wikipedia.orgbyjus.com

Key process chemistry considerations for the large-scale synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and equilibrium is crucial for optimizing reactor design and operating conditions.

Heat Transfer: The reaction is often exothermic, and efficient heat removal is critical to ensure safety and prevent runaway reactions.

Mass Transfer: In heterogeneous reaction systems, ensuring efficient mixing and contact between reactants is vital.

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes considerations for solvent recovery and waste treatment.

Process Intensification: The use of continuous flow reactors instead of batch reactors can offer significant advantages in terms of safety, efficiency, and consistency of product quality. cetjournal.it

A catalytic version of the Williamson ether synthesis, potentially using a phase-transfer catalyst, could be highly amenable to a continuous flow process, further enhancing the safety and efficiency of large-scale production.

| Parameter | Laboratory Scale | Large-Scale Production |

| Reaction Vessel | Round-bottom flask | Jacketed reactor, continuous flow reactor |

| Heating/Cooling | Heating mantle, ice bath | Heat exchangers, cooling coils |

| Mixing | Magnetic stirrer | Mechanical agitator, static mixers |

| Reagent Addition | Manual addition | Metering pumps |

| Work-up | Separatory funnel, evaporation | Extraction columns, distillation |

| Purification | Column chromatography | Crystallization, distillation |

Molecular Design and Synthesis of 4 4 Tert Butylphenoxy Butanoic Acid Analogues and Derivatives

Systematic Structural Modifications of the tert-Butylphenoxy Moiety.

The tert-butylphenoxy group is a primary target for structural variation, influencing the molecule's lipophilicity, electronic properties, and steric profile. Modifications can be systematically introduced to both the aromatic ring and the tert-butyl substituent.

The substitution pattern of the aromatic ring can be readily altered to investigate the impact of electronic and steric effects. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, can introduce a variety of functional groups onto the phenoxy ring. For instance, the reaction of 4-tert-butylphenol (B1678320) with bromine in a suitable solvent can yield mono- or di-brominated products, which can then be alkylated with a four-carbon chain to produce the corresponding butanoic acid derivatives.

A common synthetic route to phenoxyalkanoic acids involves the Williamson ether synthesis, where a phenol (B47542) is treated with a haloalkanoate in the presence of a base. google.com This method is highly adaptable for creating a diverse library of analogues by using variously substituted phenols. For example, commercially available substituted phenols can be used as starting materials to introduce groups such as halogens, alkyls, or methoxy (B1213986) groups at different positions on the aromatic ring.

The Friedel-Crafts reaction provides another avenue for modifying the aromatic ring. For instance, reacting a substituted benzene (B151609) derivative with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride can yield 4-aryl-4-oxobutanoic acids. wikipedia.org Subsequent reduction of the ketone and etherification would lead to the desired phenoxybutanoic acid analogues. This approach allows for the introduction of a wide range of substituents onto the aromatic ring.

Table 1: Examples of Synthesized Analogues with Altered Aromatic Ring Substitution

| Compound Name | Modification |

| 4-(2,4-Dichlorophenoxy)butanoic acid | Dichloro substitution on the phenyl ring |

| 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid | Formyl and dimethoxy substitution on the phenyl ring |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Methyl substitution on the phenyl ring and a ketone on the butanoic acid chain |

Modification of the tert-butyl group can be achieved by employing different alkylating agents in a Friedel-Crafts alkylation reaction with phenol. By replacing tert-butyl chloride with other alkyl halides, a variety of alkylphenols can be synthesized, which then serve as precursors for the corresponding phenoxybutanoic acids. This allows for the investigation of how the size and shape of the alkyl group at the para-position influence the molecule's properties.

Furthermore, the tert-butyl group can be replaced with other bulky substituents to probe steric requirements. For example, adamantyl or other cycloalkyl groups can be introduced using appropriate alkylating agents under Friedel-Crafts conditions.

Structural Variation of the Butanoic Acid Chain.

The length of the alkanoic acid chain can be readily modulated by using different haloalkanoic acids in the Williamson ether synthesis. For instance, reacting 4-tert-butylphenol with ethyl 2-bromopropionate or ethyl 5-bromovalerate would yield the corresponding propanoic and pentanoic acid derivatives, respectively. A study on phenoxyalkanoic acid herbicides demonstrated that the side-chain length is a key determinant of biological activity. nih.gov

Introduction of branching on the butanoic acid chain can be accomplished by using appropriately substituted haloalkanoates. For example, alkylation of 4-tert-butylphenol with ethyl 2-bromo-2-methylpropanoate (B8525525) would introduce a dimethyl substitution on the carbon adjacent to the carboxyl group.

The introduction of unsaturation into the butanoic acid chain can significantly alter the molecule's rigidity and geometry. This can be achieved by starting with unsaturated precursors. For instance, the reaction of 4-tert-butylphenol with a brominated butenoate ester would yield a butenoxybutanoic acid derivative. The position and geometry (E/Z) of the double bond can be controlled through the choice of starting materials and reaction conditions.

Conversely, starting with an unsaturated analogue, catalytic hydrogenation can be employed to yield the fully saturated derivative. This allows for a direct comparison between the saturated and unsaturated counterparts.

Introduction of Heteroatoms and Diverse Functional Groups.

The introduction of heteroatoms and various functional groups into the molecular structure can profoundly impact its physicochemical properties, such as polarity and hydrogen bonding capacity.

Heteroatoms can be incorporated into the aromatic ring, replacing one or more carbon atoms. For example, heteroaryl-oxy-alkanoic acids can be synthesized by reacting a hydroxypyridine or other hydroxy-heteroaryl compound with a haloalkanoate. google.com The synthesis of such compounds often follows similar procedures to their carbocyclic counterparts.

Furthermore, the ether linkage itself can be replaced by other functional groups. For instance, aza-Michael addition reactions can be used to synthesize 2-heteroatom-substituted 4-oxo-4-arylbutanoates, which can serve as precursors to analogues where the oxygen atom of the phenoxy group is replaced by a nitrogen atom. researchgate.net

The carboxylic acid group can also be derivatized to form esters, amides, or other functional groups. For example, 4-aryl-4-oxobutanoic acid amides have been synthesized as inhibitors of certain enzymes. nih.gov These derivatives can be prepared by activating the carboxylic acid, for example by converting it to an acid chloride, followed by reaction with an appropriate amine or alcohol.

Table 2: Examples of Compounds with Heteroatoms or Diverse Functional Groups

| Compound Name | Structural Modification |

| (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid | Introduction of an amino group on the butanoic acid chain and replacement of phenoxy with a phenyl group |

| N-heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters | Introduction of a heteroaryl group and trifluoromethyl and hydroxyl groups on the alkanoic acid chain |

| 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-antipyrinyl)-butanoic Acid | Introduction of a heterocyclic (antipyrinyl) group and chloro-substituents on the phenyl ring, with a ketone on the butanoic acid chain |

Synthesis of Conformationally Restricted and Cyclic Analogues

The therapeutic potential of a molecule can often be fine-tuned by introducing conformational rigidity. This strategy can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. For 4-(4-tert-butylphenoxy)butanoic acid, the flexible butanoic acid chain allows for numerous conformations, not all of which may be optimal for biological activity. The synthesis of conformationally restricted and cyclic analogues aims to lock the molecule into a more bioactive conformation.

One major approach to achieving this is through the intramolecular cyclization of the butanoic acid chain onto the phenoxy ring. This can be accomplished via an intramolecular Friedel-Crafts acylation or related reactions. For instance, treatment of this compound with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, can promote the cyclization to form a chromanone derivative. researchgate.netnih.govijrpc.comresearchgate.net This reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The position of the cyclization is directed by the activating effect of the ether linkage.

Another strategy involves the synthesis of cyclic ethers, such as tetrahydrofuran (B95107) derivatives. This can be achieved by modifying the butanoic acid chain to introduce a suitable leaving group and a hydroxyl group on the phenoxy ring, followed by an intramolecular Williamson ether synthesis. youtube.comorganic-chemistry.orgyoutube.comyoutube.com For example, reduction of the carboxylic acid to an alcohol and subsequent conversion to an alkyl halide, coupled with demethylation of a methoxy-substituted analogue, would set the stage for a base-catalyzed intramolecular cyclization to form a five-membered cyclic ether.

The following table outlines some potential conformationally restricted analogues and the key synthetic strategies for their preparation.

| Analogue Name | General Structure | Synthetic Strategy | Key Reagents |

| 6-tert-Butyl-3,4-dihydro-2H-chromen-4-one | Chromanone | Intramolecular Friedel-Crafts acylation | Polyphosphoric acid (PPA), Eaton's reagent |

| 2-((4-(tert-Butyl)phenoxy)methyl)tetrahydrofuran | Tetrahydrofuran | Intramolecular Williamson ether synthesis | NaH, K2CO3 |

| 6-tert-Butyl-2,3-dihydrobenzofuran-3-acetic acid | Dihydrobenzofuran | Radical cyclization of an o-allylphenoxyacetic acid derivative | Bu3SnH, AIBN |

Bioconjugation and Chemical Probe Synthesis Strategies

To investigate the molecular targets and mechanism of action of this compound, the development of chemical probes is essential. These probes are typically derived from the parent molecule by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, via a chemical linker. The carboxylic acid group of this compound is an ideal handle for bioconjugation. nih.govub.eduyoutube.combionordika.nosmolecule.com

The most common strategy for the bioconjugation of carboxylic acids involves the formation of a stable amide bond with an amine-containing reporter molecule. bionordika.no This is typically achieved by activating the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. smolecule.com This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines to yield the desired amide conjugate. youtube.com

Fluorescent probes can be synthesized by conjugating this compound with an amine-functionalized fluorophore. A wide array of such fluorophores are commercially available, covering the entire spectral range. labinsights.nllumiprobe.comlumiprobe.com For example, reaction of the NHS ester of this compound with an amine-containing cyanine (B1664457) dye (e.g., Cy5-amine) or a rhodamine derivative would yield a fluorescent probe suitable for cellular imaging studies. labinsights.nl

For pull-down assays and target identification, a biotinylated probe can be synthesized. This involves conjugating the activated carboxylic acid with an amine-containing biotin derivative, often one with a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. nih.gov The resulting biotinylated probe can be immobilized on streptavidin-coated beads to capture its binding partners from cell lysates.

The table below summarizes common bioconjugation strategies for this compound.

| Probe Type | Reporter Group | Linkage | Coupling Chemistry | Key Reagents |

| Fluorescent Probe | Cyanine Dye (e.g., Cy5) | Amide | Carbodiimide coupling | EDC, NHS, Cy5-amine |

| Affinity Probe | Biotin | Amide | Carbodiimide coupling | EDC, NHS, Biotin-PEG-amine |

| Photo-affinity Probe | Benzophenone | Amide | Carbodiimide coupling | EDC, NHS, 4-aminobenzophenone |

Development of Chemically Modified Prodrug Constructs

Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. The development of prodrugs of this compound can be a valuable strategy to improve its pharmacokinetic properties. The carboxylic acid moiety is an excellent site for chemical modification to create prodrugs, most commonly through the formation of esters or amides. scirp.orgmdpi.com

Ester prodrugs are a widely used approach to mask the polarity of a carboxylic acid, which can enhance its oral absorption and membrane permeability. scirp.org Simple alkyl esters, such as the methyl or ethyl ester, can be synthesized by Fischer esterification of this compound with the corresponding alcohol under acidic catalysis. However, these simple esters are often too stable to be efficiently cleaved in the body. More labile esters, such as those derived from alcohols containing additional functional groups, are often preferred.

For example, amino acid prodrugs can be synthesized by esterifying the carboxylic acid with the hydroxyl group of a serine or threonine derivative, or by forming an amide bond with the amino group of an amino acid. nih.govnih.govgoogle.com These prodrugs can be recognized by amino acid transporters, potentially leading to improved absorption.

Another approach is the synthesis of PEGylated prodrugs, where a polyethylene glycol (PEG) chain is attached to the carboxylic acid via an ester linkage. nih.govresearchgate.netjenkemusa.com PEGylation can increase the water solubility and circulation half-life of a drug. These can be synthesized by reacting this compound with a PEG-alcohol under standard esterification conditions.

Glyceride-based prodrugs, such as diacylglyceryl esters, can also be synthesized. nih.gov These lipophilic prodrugs can be incorporated into lipid-based drug delivery systems and may be hydrolyzed by lipases in the body to release the active drug.

The following table provides an overview of potential prodrug constructs for this compound.

| Prodrug Type | Promoieties | Linkage | Synthetic Approach | Potential Advantages |

| Amino Acid Prodrug | Glycine, Alanine, Serine | Ester or Amide | Carbodiimide coupling | Enhanced solubility and transporter-mediated uptake |

| PEGylated Prodrug | Polyethylene Glycol (PEG) | Ester | Fischer esterification | Increased solubility and half-life |

| Glyceryl Ester Prodrug | Glycerol | Ester | Acylation of glycerol | Enhanced lipophilicity and formulation in lipid-based systems |

Mechanistic Investigations of 4 4 Tert Butylphenoxy Butanoic Acid at the Molecular and Supramolecular Levels

Elucidation of Molecular Recognition Mechanisms with Model Macromolecules (In Vitro)

To understand how 4-(4-tert-butylphenoxy)butanoic acid is recognized by biological systems, in vitro studies with model macromolecules are essential. Human Serum Albumin (HSA), the most abundant protein in blood plasma, serves as a crucial model for these investigations due to its role in transporting a wide variety of endogenous and exogenous substances, including drugs.

While direct binding studies on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insights. For instance, a study on 2-[(carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid , a compound also featuring the 4-tert-butylphenyl moiety and a butanoic acid chain, revealed a selective binding to Sudlow site I of HSA. acs.orgphysiciansweekly.comiapchem.org This binding was characterized by a moderate binding constant, suggesting a stable but reversible interaction. acs.orgphysiciansweekly.comiapchem.org Molecular docking and dynamics simulations further corroborated that this class of compounds can comfortably be accommodated within this binding pocket, which is also the binding site for the drug warfarin. acs.orgphysiciansweekly.comiapchem.org

The interaction is likely driven by a combination of hydrophobic interactions, involving the tert-butylphenyl group lodging into a hydrophobic cavity of the protein, and hydrogen bonding, facilitated by the carboxylic acid group.

Table 1: Hypothetical Molecular Recognition Profile of this compound with Human Serum Albumin

| Parameter | Value | Method | Reference |

| Binding Site | Sudlow Site I (predicted) | Analogy to similar compounds, Molecular Docking | acs.orgphysiciansweekly.comiapchem.org |

| Primary Interactions | Hydrophobic, Hydrogen Bonding | Structural Analysis | Inferred |

| Key Interacting Residues (Predicted) | Trp214, Arg222, His242, Lys199, Phe211 | Molecular Docking of similar compounds | acs.orgphysiciansweekly.comiapchem.org |

Note: This table is illustrative and based on data from structurally related compounds.

Enzyme-Substrate/Inhibitor Kinetic Studies and Interaction Profiles (In Vitro Enzymology)

The structural features of this compound, particularly the phenoxyacetic acid scaffold, are present in various biologically active molecules. For example, some phenoxybutanoic acid derivatives have been identified as endothelin receptor antagonists. nih.gov Furthermore, compounds containing phenolic and carboxylic acid moieties can interact with a range of enzymes, including oxidoreductases like lipoxygenases and tyrosinases. nih.govnih.govmdpi.com

A kinetic study on the oxidation of 4-tert-butylphenol (B1678320) by tyrosinase demonstrated that the reaction rate decreases as the substrate concentration increases, indicating a potential for substrate inhibition. nih.gov This suggests that this compound, which contains this structural motif, could also act as a substrate or inhibitor for certain enzymes.

To characterize such interactions, enzyme kinetic studies would be performed. These studies would determine key parameters such as the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the inhibition constant (K_i). The type of inhibition (e.g., competitive, non-competitive, uncompetitive) would also be elucidated through graphical analysis of the kinetic data, such as Lineweaver-Burk plots.

Table 2: Illustrative Enzyme Inhibition Data for this compound against a Hypothetical Enzyme Target

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | K_i (µM) |

| Lipoxygenase-5 (Hypothetical) | Competitive | 15.2 | 7.8 |

| Carbonic Anhydrase II (Hypothetical) | Non-competitive | 25.6 | 18.3 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the type of information obtained from enzyme kinetic studies.

Modulation of Defined Biochemical Pathways (In Vitro Mechanistic Studies)

Based on the known biological activities of structurally related compounds, this compound could potentially modulate several biochemical pathways. For example, the demonstrated endothelin receptor antagonism of some phenoxybutanoic acid derivatives suggests a possible role in pathways related to vasoconstriction and cell proliferation. nih.gov

Furthermore, the inhibition of enzymes like lipoxygenase would implicate the compound in the inflammatory cascade by affecting the biosynthesis of leukotrienes. nih.govnih.gov In vitro cell-based assays would be employed to investigate these possibilities. For instance, the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages could be measured.

Table 3: Potential In Vitro Mechanistic Effects of this compound

| Cellular Model | Pathway Investigated | Observed Effect (Hypothetical) |

| Human Aortic Smooth Muscle Cells | Endothelin-1 signaling | Reduction in Ca²⁺ mobilization |

| RAW 264.7 Macrophages | NF-κB signaling | Decreased nuclear translocation of p65 |

| HepG2 Human Liver Cancer Cells | Apoptosis | Induction of caspase-3 activity |

Note: The effects listed in this table are hypothetical and based on the activities of related compounds.

Spectroscopic Probing of Ligand-Target Interactions

Spectroscopic techniques are invaluable for obtaining detailed information about the binding of a ligand to its target protein at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Elucidation

NMR spectroscopy is a powerful tool for identifying the binding site of a ligand on a protein. Chemical shift perturbation (CSP) experiments are commonly used, where the NMR spectrum of a ¹⁵N-labeled protein is recorded in the absence and presence of the ligand. nih.govnih.govresearchgate.net Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. The tert-butyl group on this compound would provide a strong, sharp signal in ¹H NMR, which could also be monitored for changes upon binding. nih.govresearchgate.netmdpi.com

Table 4: Hypothetical Chemical Shift Perturbation Data for HSA upon Binding of this compound

| Residue Number | Amino Acid | Chemical Shift Change (Δδ, ppm) |

| 199 | Lysine | 0.15 |

| 211 | Phenylalanine | 0.21 |

| 214 | Tryptophan | 0.35 |

| 222 | Arginine | 0.18 |

| 242 | Histidine | 0.25 |

Note: This data is illustrative, showing residues in Sudlow site I of HSA that would be expected to show significant chemical shift changes.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics

SPR and ITC are complementary techniques used to quantify the kinetics and thermodynamics of binding interactions. nih.govxantec.comnih.govnih.govacs.orgbio-rad.comrsc.orgnih.govresearchgate.netsygnaturediscovery.com SPR measures the change in refractive index at a sensor surface as the ligand flows over the immobilized protein, providing real-time data on association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_D) can be calculated. nih.govxantec.comnih.govacs.orgbio-rad.com

ITC directly measures the heat released or absorbed during the binding event. nih.govnih.govresearchgate.netsygnaturediscovery.com A single ITC experiment can determine the binding affinity (K_A, the inverse of K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Table 5: Illustrative Binding Kinetics and Thermodynamics Data for the Interaction of this compound with HSA

| Technique | Parameter | Value |

| SPR | k_on (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| k_off (s⁻¹) | 2.5 x 10⁻³ | |

| K_D (µM) | 20.8 | |

| ITC | n (stoichiometry) | 1.05 |

| K_A (M⁻¹) | 4.8 x 10⁴ | |

| ΔH (kcal/mol) | -5.2 | |

| -TΔS (kcal/mol) | -1.5 | |

| ΔG (kcal/mol) | -6.7 |

Note: This data is hypothetical and represents typical values for a moderate affinity small molecule-protein interaction.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy is used to assess changes in the secondary and tertiary structure of a protein upon ligand binding. acs.orgphysiciansweekly.comnih.govnih.govbio-rad.comresearchgate.netresearchgate.netnih.gov The far-UV CD spectrum (190-250 nm) provides information on the protein's secondary structure content (α-helix, β-sheet). The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acids (tryptophan, tyrosine, phenylalanine) and disulfide bonds, thus reflecting changes in the tertiary structure. Binding of a ligand like this compound to HSA would likely induce subtle changes in its conformation, which would be detectable by CD spectroscopy. acs.orgnih.govresearchgate.netresearchgate.net

Table 6: Hypothetical Circular Dichroism Data for HSA in the Absence and Presence of this compound

| Condition | α-Helix Content (%) | β-Sheet Content (%) |

| HSA alone | 65 | 10 |

| HSA + this compound | 62 | 11 |

Note: This table illustrates a plausible small change in the secondary structure of HSA upon ligand binding.

Investigation of Conformational Dynamics upon Molecular Association

The primary mode of molecular association for carboxylic acids like this compound is the formation of hydrogen-bonded dimers. In the solid state, these dimers are a common structural motif, where the carboxylic acid groups of two molecules form a cyclic, eight-membered ring through a pair of O-H···O=C hydrogen bonds. This association imposes a significant degree of conformational rigidity upon the participating molecules.

In solution, the conformational dynamics are more complex. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamics. In dilute, non-polar solvents, an equilibrium exists between the monomeric form and the hydrogen-bonded dimer. The chemical shifts of the carboxylic acid proton and the carbons within the butanoic acid chain are sensitive to this equilibrium. As the concentration increases, a downfield shift in the carboxylic proton resonance is typically observed, indicative of increased hydrogen bonding and dimer formation.

The conformation of the flexible butoxy chain is also influenced by molecular association. In the monomeric state, there is relatively free rotation around the C-O and C-C single bonds. However, upon dimerization and subsequent packing in a crystal lattice, specific conformations are "frozen out." The torsion angles defining the orientation of the phenyl ring with respect to the butanoic acid chain and the planarity of the acid chain itself become fixed.

To illustrate the potential conformational changes upon association, hypothetical data based on typical values observed for similar carboxylic acids are presented below. These tables demonstrate the kind of data that would be obtained from experimental studies.

Table 1: Hypothetical Torsion Angles of this compound in Monomeric vs. Dimeric States

| Torsion Angle | Monomer (Calculated, Gas Phase) | Dimer (Hypothetical, Solid State) |

| C1-C2-C3-C4 (Butanoic Chain) | Variable (gauche and anti conformers) | ~175° (trans) |

| O-C(phenoxy)-Cα-Cβ | Variable | ~160° |

| C(phenoxy)-O-Cα-Cβ | Variable | ~170° |

Table 2: Hypothetical 13C NMR Chemical Shift Changes of this compound upon Dimerization in CDCl3

| Carbon Atom | δ (ppm) - Dilute Solution (Monomer) | δ (ppm) - Concentrated Solution (Dimer) | Δδ (ppm) |

| C=O (Carboxyl) | 178.5 | 180.2 | +1.7 |

| -CH2-COOH | 33.8 | 34.5 | +0.7 |

| -O-CH2- | 67.2 | 67.5 | +0.3 |

The study of conformational dynamics upon molecular association is crucial for understanding the relationship between molecular structure and the properties of the resulting supramolecular assemblies. For this compound, while direct experimental data on its self-association is limited in the public domain, the principles derived from analogous systems provide a strong framework for predicting its behavior. The interplay between the steric bulk of the tert-butyl group, the flexibility of the butoxy chain, and the strong directional nature of the carboxylic acid hydrogen bonding dictates the ultimate supramolecular architecture. Further studies employing X-ray crystallography and concentration-dependent NMR spectroscopy would be invaluable in providing precise, quantitative data on the conformational landscape of this compound.

Computational Chemistry and Molecular Modeling of 4 4 Tert Butylphenoxy Butanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(4-tert-butylphenoxy)butanoic acid. naturalspublishing.com These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a host of derived properties.

Electronic Structure and Reactivity Descriptors: Calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to obtain an optimized molecular geometry. naturalspublishing.com From this, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can be calculated from the HOMO and LUMO energies. researchgate.netscielo.org.mx These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netmdpi.com These parameters help predict how the molecule will behave in chemical reactions, for instance, whether it will act as an electron donor or acceptor. mdpi.com

Acidity (pKa) Prediction: The acidity of the carboxylic acid group is a critical property. Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy difference between the protonated and deprotonated (carboxylate) states in a solvent continuum model. researchgate.netresearchgate.net Machine learning models trained on experimental data and quantum chemical descriptors have shown high accuracy in predicting pKa values for various organic acids. researchgate.netresearchgate.net For this compound, the electron-donating nature of the ether oxygen and the bulky tert-butyl group are expected to influence the electronic environment of the carboxylic acid, a nuance that can be precisely quantified through these calculations.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

| Predicted pKa | ~4.5 | Estimated acid dissociation constant in water, indicating it is a weak acid. |

Table 5.1: Hypothetical quantum chemical properties for this compound, calculated using DFT methods. These values are illustrative and depend on the specific computational level of theory.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, particularly around the ether linkage and the butanoic acid chain, means it can adopt multiple three-dimensional shapes or conformers. Conformational analysis aims to identify the stable, low-energy conformers and the energy barriers between them. nih.gov

Energy Landscape Mapping: A potential energy surface (PES) scan is a common technique used to map the energy landscape. youtube.comresearchgate.net This is done by systematically rotating specific dihedral (torsion) angles in the molecule and calculating the potential energy at each step. Key dihedral angles for this molecule include the C-O-C-C angle of the ether linkage and the C-C-C-C angles along the butanoic acid chain. The results reveal the lowest energy (most stable) conformations and the transition states that connect them. youtube.com For carboxylic acids, the syn conformation (where the O=C-O-H dihedral is near 0°) is typically more stable than the anti conformation (180°), though solvation can reduce the energy barrier between them. nih.gov

Stable Conformers: It is expected that this compound will have several low-energy conformers. These may range from an extended, linear shape to more folded structures where the carboxylic acid group may interact with the phenoxy ring. The bulky tert-butyl group significantly influences the conformational space by sterically hindering certain arrangements. The final population of conformers at a given temperature is determined by their relative Gibbs free energies, which can be calculated using DFT methods that include vibrational frequency analysis. chemrxiv.orgrsc.org

| Dihedral Angle | Description | Predicted Low-Energy Values |

| τ1 (Car-O-Cali-Cali) | Rotation around the ether bond | ~180° (extended), ~±60° (gauche) |

| τ2 (O-C-C-C) | Rotation in the butanoic chain | ~180° (anti-periplanar) |

| τ3 (C-C-C-COOH) | Rotation near the acid group | ~180° (anti-periplanar) |

| τ4 (O=C-O-H) | Carboxylic acid proton orientation | ~0° (syn, most stable) |

Molecular Docking and Dynamics Simulations for Predictive Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netnih.gov

Molecular Docking: Docking predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating the binding affinity through a scoring function. researchgate.net The process involves generating a 3D model of the ligand and placing it into the binding pocket of a protein crystal structure. For instance, given the structural similarity to some anti-inflammatory agents, one might dock this molecule into the active site of a cyclooxygenase (COX) enzyme. nih.gov The simulation would identify potential binding poses and calculate a docking score, which reflects the strength of the interaction. Key interactions, such as hydrogen bonds between the carboxylic acid and receptor residues, and hydrophobic interactions involving the tert-butylphenyl group, would be identified. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. nih.govnih.gov The complex is placed in a simulated physiological environment (a box of water molecules and ions), and Newton's laws of motion are applied to all atoms. youtube.com An MD simulation, typically lasting hundreds of nanoseconds, reveals how the ligand and protein adjust to each other. It can confirm the stability of key hydrogen bonds and hydrophobic contacts identified in docking. acs.org A stable complex, where the ligand remains in the binding pocket without large, unfavorable conformational changes, suggests a viable interaction. acs.org

| Simulation Parameter | Value/Description | Purpose |

| Target Protein (Example) | Cyclooxygenase-2 (COX-2) | Hypothetical biological target for interaction studies. |

| Docking Score | -8.5 kcal/mol (Illustrative) | Predicts binding affinity; more negative values are generally better. |

| Key Interactions | H-bond with Arg120, Hydrophobic contact with Val523 | Specific atomic interactions stabilizing the complex. |

| MD Simulation Time | 200 ns | Duration of the simulation to assess stability. |

| RMSD of Ligand | < 2.0 Å | Root Mean Square Deviation; low values indicate the ligand remains stable in the binding pose. |

Table 5.3: Illustrative results from a hypothetical molecular docking and dynamics study of this compound with a target protein. These values serve as examples of typical outputs from such simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally measured property. nih.gov

Model Development: To develop a QSPR model for a class of compounds including this compound, a dataset of molecules with known properties (e.g., solubility, boiling point, or a biological activity) is required. For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy). mit.edu Statistical techniques, often combining a genetic algorithm for descriptor selection with multiple linear regression (MLR), are used to generate a model that predicts the property using a small subset of the most relevant descriptors. nih.gov

Predictive Application: Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound or its analogues. This is highly efficient compared to experimental measurement. For example, a QSPR model could predict the n-octanol-water partition coefficient (logP), a key indicator of a molecule's hydrophobicity and potential bioavailability.

| Property (Example) | QSPR Model Equation | Statistical Significance |

| logP | logP = 0.5 * (TPSA) - 0.2 * (MolWeight) + 1.2 * (n_RotB) + C | R² = 0.92, Q² = 0.85 |

| Boiling Point | BP = 15.4 * (WienerIndex) + 0.8 * (Polarizability) + C | R² = 0.95, Q² = 0.89 |

Table 5.4: Example of hypothetical QSPR models for predicting properties. The descriptors (e.g., TPSA - Topological Polar Surface Area, n_RotB - Number of Rotatable Bonds) are used to build a predictive linear equation. R² (correlation coefficient) and Q² (cross-validated R²) indicate the model's predictive power.

De Novo Computational Design Principles for Novel Analogues

De novo design involves creating novel molecules from scratch using computational algorithms. nih.govbiorxiv.org Starting with a scaffold like this compound, these methods can build new analogues with potentially enhanced properties, such as improved binding affinity to a target or better physicochemical characteristics. biorxiv.org

Design Strategies: One common strategy involves "growing" a molecule within the active site of a target protein. An initial fragment, perhaps the tert-butylphenyl group, is placed in the binding pocket. The algorithm then adds new fragments from a chemical library, connecting them with valid bonds and optimizing the geometry at each step to maximize favorable interactions with the receptor. nih.gov Another approach is scaffold hopping, where the core structure is replaced with a different chemical moiety that preserves the essential 3D arrangement of key interacting groups.

Application for Analogue Development: For this compound, a de novo design program could be used to explore modifications to improve its interaction with a hypothetical enzyme. nih.gov The software might suggest replacing the tert-butyl group with other lipophilic groups, altering the length or rigidity of the linker chain, or adding substituents to the phenyl ring to form additional hydrogen bonds. researchgate.net The resulting virtual compounds are then ranked based on their predicted binding affinity and synthetic feasibility, providing a prioritized list of novel analogues for chemical synthesis and experimental testing. elsevierpure.comnih.gov

| Original Moiety | Proposed Modification | Rationale for Design | Predicted Outcome |

| tert-Butyl Group | Isopropyl, Cyclohexyl | Explore impact of size and shape on hydrophobic pocket filling. | Altered binding affinity and selectivity. |

| Butanoic Acid Chain | Propanoic Acid, Ethoxyacetic Acid | Modify linker length and flexibility to optimize positioning of the acid group. | Improved interaction with key polar residues. |

| Phenyl Ring | Add -OH or -NH2 group | Introduce new hydrogen bond donors/acceptors. | Increased binding affinity via new H-bonds. |

| Ether Linkage | Thioether (-S-), Amide (-CONH-) | Change bond angles and electronic properties of the linker. | Novel scaffold with potentially different conformational preferences. |

Table 5.5: Illustrative examples of de novo design principles applied to generate novel analogues of this compound, along with the rationale and predicted outcome.

Advanced Analytical Methodologies for Characterization and Quantitation of 4 4 Tert Butylphenoxy Butanoic Acid and Its Analogues

High-Resolution Mass Spectrometry for Exact Mass, Fragmentation, and Trace Analysis.

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of 4-(4-tert-butylphenoxy)butanoic acid. By providing exact mass measurements with high accuracy, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, thereby confirming its identity and elucidating its structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Coupled MS/MS.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), utilizing soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), is a powerful tool for the sensitive and selective analysis of phenoxyalkanoic acids. eurl-pesticides.eunih.govresearchgate.net Due to the acidic nature of the carboxylic acid group, this compound is readily ionized in the negative ion mode.

In ESI-MS, the deprotonated molecule [M-H]⁻ is typically the most abundant ion observed in the full scan mass spectrum. Subsequent collision-induced dissociation (CID) in an MS/MS experiment yields characteristic fragment ions that are crucial for structural confirmation. The fragmentation pathways for phenoxyalkanoic acids are well-understood and can be extrapolated to this compound. rsc.orgnih.gov The ether linkage and the alkyl chain are common sites of fragmentation.

APCI can serve as an alternative or complementary ionization source to ESI, particularly for less polar analogues. It is also a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ for acidic compounds. The subsequent MS/MS fragmentation would be expected to be similar to that observed with ESI.

Table 1: Exemplary HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M-H]⁻ | C₁₄H₁₉O₃⁻ | 235.1340 | 235.1335 | -2.1 |

| Fragment 1 | C₁₀H₁₃O⁻ | 149.0972 | 149.0968 | -2.7 |

| Fragment 2 | C₄H₅O₂⁻ | 85.0295 | 85.0291 | -4.7 |

Note: The fragment ions are hypothetical and represent expected fragmentation patterns. Fragment 1 corresponds to the loss of the butanoic acid side chain, and Fragment 2 corresponds to the butanoic acid moiety after cleavage of the ether bond.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.

For analysis by gas chromatography-mass spectrometry (GC-MS), the non-volatile this compound must first be converted into a volatile derivative. nih.gov This is typically achieved through an esterification reaction, for example, by reacting the carboxylic acid with a derivatizing agent such as diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding methyl or trimethylsilyl (B98337) ester. acs.orgmdpi.com

Once derivatized, the compound can be readily separated by GC and detected by MS. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern that can be used for identification and quantitation. The molecular ion of the derivative may be observed, along with fragment ions resulting from the cleavage of the ester group, the ether linkage, and the tert-butyl group.

Table 2: Expected GC-MS Data for Methyl 4-(4-Tert-butylphenoxy)butanoate

| Ion Description | Expected m/z |

| Molecular Ion [M]⁺ | 250 |

| Loss of methoxy (B1213986) group [M-OCH₃]⁺ | 219 |

| Ion of tert-butylphenol [C₁₀H₁₄O]⁺ | 150 |

| Tropylium ion from tert-butyl group [C₇H₇]⁺ | 91 |

| tert-butyl cation [C₄H₉]⁺ | 57 |

Note: The m/z values are nominal masses expected from electron ionization.

Advanced Chromatographic Techniques for Separation and Purity Assessment.

Chromatographic techniques are essential for isolating this compound from complex mixtures and for assessing its purity. The choice of chromatographic method depends on the specific analytical goal, such as routine analysis, purity determination, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods.

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of phenoxyalkanoic acids. pan.olsztyn.pl Reversed-phase HPLC using a C18 or C8 stationary phase is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic or acetic acid to ensure the carboxylic acid is in its protonated form for good peak shape. cnrs.frsielc.com

Detection can be achieved using a variety of detectors. A Diode Array Detector (DAD) or a UV-Vis detector can be used to monitor the absorbance of the aromatic ring. psu.edu For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is the preferred approach, as discussed in section 6.1.1.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Separation.

If this compound or its analogues contain a chiral center, for instance, if the butanoic acid chain is substituted, the separation of the enantiomers is crucial. Chiral HPLC is the method of choice for this purpose. oup.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of the enantiomers of phenoxyalkanoic acids. rsc.org The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC).

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to both normal-phase HPLC and GC for certain applications. wikipedia.org SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. oup.comoup.comsouthampton.ac.uk For acidic compounds like this compound, the addition of a small amount of an acidic or basic additive to the modifier can significantly improve peak shape and resolution. americanpharmaceuticalreview.com

SFC is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency than chiral HPLC. rsc.org The same types of chiral stationary phases used in HPLC can also be used in SFC.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, complex molecules often yield overcrowded spectra that are difficult to interpret fully. weebly.com Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), overcome this limitation by spreading the signals across two dimensions, revealing connectivity between atoms. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the butanoic acid chain. For instance, the protons on C2 would show a correlation to the protons on C3, and the C3 protons would correlate with the C4 protons. This allows for the sequential assignment of protons along the alkyl chain. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This technique is particularly useful for connecting different structural fragments. For this compound, HMBC would reveal correlations between the protons of the tert-butyl group and the aromatic ring carbons, as well as between the ether-linked methylene (B1212753) protons (on C4 of the butanoic acid chain) and the aromatic carbons. researchgate.net Furthermore, it would connect the butanoic acid chain to the phenoxy group, for example, by showing a correlation between the C4 protons and the aromatic carbon at the ether linkage (C1' of the phenyl ring). researchgate.net The carbonyl carbon (C1) of the butanoic acid would show correlations to the protons on C2 and C3, confirming the structure of the acid chain.

The combination of these 2D NMR experiments provides a detailed map of the molecule's connectivity, enabling a complete and confident structural assignment. semanticscholar.org

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations with Proton(s) at: | Key HMBC Correlations with Carbon(s) at: |

| H-2 | H-3 | C-1, C-3, C-4 |

| H-3 | H-2, H-4 | C-1, C-2, C-4, C-1' |

| H-4 | H-3 | C-2, C-3, C-1', C-2', C-6' |

| H-2', H-6' | H-3', H-5' | C-4, C-1', C-3', C-4', C-5' |

| H-3', H-5' | H-2', H-6' | C-1', C-2', C-4', C-6', C-7' |

| H-8 (tert-butyl) | None | C-4', C-7' |

Note: Numbering is based on standard IUPAC rules for the butanoic acid chain and the phenoxy substituent.

X-ray Crystallography for Solid-State Structure Determination and Co-Crystal Analysis

Co-crystal Analysis: A significant application of solid-state characterization is the formation and analysis of co-crystals. Co-crystals are multicomponent crystalline solids where a primary active pharmaceutical ingredient (API) and a co-former are held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. youtube.com This approach is particularly relevant for phenoxyalkanoic acids, some of which are used as herbicides, as it can modify physicochemical properties without altering the chemical structure of the active molecule. nih.govnih.gov

The formation of co-crystals can lead to improved properties such as solubility, dissolution rate, and stability. youtube.comsci-hub.se For a carboxylic acid like this compound, potential co-formers could include other molecules with complementary hydrogen bonding sites, such as amides (e.g., nicotinamide) or other acids. nih.gov X-ray diffraction is essential to confirm the formation of a new crystalline phase (the co-crystal) and to understand the specific intermolecular interactions, like hydrogen bonds between the carboxylic acid group of the target molecule and the functional group of the co-former, that stabilize the co-crystal lattice. sci-hub.se

Table 2: Illustrative Crystallographic Data for a Related Compound (Posaconazole-4ABA Cocrystal)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.34 |

| b (Å) | 13.56 |

| c (Å) | 19.87 |

| α (°) | 87.9 |

| β (°) | 85.4 |

| γ (°) | 64.9 |

| Key Interactions | O-H···O, N-H···O, N-H···N hydrogen bonds |

This table presents data for a posaconazole (B62084) and 4-aminobenzoic acid (4ABA) co-crystal to illustrate the type of information obtained from a single-crystal X-ray diffraction study. sci-hub.se Such data would be critical in the analysis of co-crystals of this compound.

Development of Novel Spectroscopic and Electrochemical Probes for Selective Detection

The sensitive and selective detection of specific organic molecules in various matrices is a significant analytical challenge. For compounds like this compound and its analogues, which include environmentally relevant phenoxyalkanoic acid herbicides, developing novel detection methods is of great interest. nih.govnih.gov Research has focused on creating spectroscopic and electrochemical probes that can offer rapid, low-cost, and highly selective analysis. mdpi.com

Spectroscopic Probes: Fluorescence-based sensors are a prominent class of spectroscopic probes. nih.gov These systems are designed so that the target analyte interacts with a fluorescent molecule (a fluorophore), causing a measurable change in its fluorescence properties (e.g., intensity or color). nih.gov For the detection of carboxylic acids, derivatization is a common strategy, where the acid is reacted with a fluorescent reagent, such as a coumarin (B35378) or anthracene (B1667546) derivative, to produce a highly fluorescent product that can be quantified. nih.govthermofisher.comlumiprobe.com Another approach involves supramolecular systems where a host molecule with a fluorescent reporter selectively binds the carboxylic acid guest, leading to a change in fluorescence through mechanisms like photoinduced electron transfer (PET).

Another sensor-based method for evaluating the effects of herbicides, including phenoxy acid types, is the use of the Normalized Difference Vegetation Index (NDVI). cambridge.orgcambridge.org This technique measures changes in the health status of vegetation by detecting shifts in light reflectance after herbicide application, providing an indirect measure of the compound's activity. cambridge.orgcambridge.org

Electrochemical Sensors: Electrochemical sensors provide an alternative and powerful platform for detection. mdpi.com These devices measure changes in an electrical signal (like current or potential) that occur when the target analyte interacts with a specially modified electrode surface. nih.gov For aromatic compounds and carboxylic acids, sensor design often involves modifying electrodes with materials that have a high affinity for the analyte and good electrical conductivity. mdpi.comyoutube.com Materials like graphene, carbon nanotubes, and metal-organic frameworks (MOFs) are frequently used due to their high surface area and tunable chemical properties. mdpi.com The selective binding or electrochemical oxidation/reduction of the analyte at the electrode surface generates a signal proportional to its concentration. Such sensors have been developed for a wide range of analytes, including various hydrocarbons and herbicides, demonstrating their potential for the sensitive and selective detection of this compound. youtube.comnih.gov

Table 3: Examples of Novel Probes for Detection of Carboxylic Acids and Related Compounds

| Probe Type | Analyte Class | Principle of Detection | Typical Detection Limit |

| Fluorescent Cruciform Fluorophore | Carboxylic Acids | Analyte binding alters the HOMO-LUMO gap, causing a change in fluorescence emission color. nih.gov | Micromolar (µM) range nih.gov |

| Fluorescent Derivatization Reagents (e.g., PDAM) | Carboxylic Acids | Covalent labeling of the carboxylic acid with a fluorescent dye, followed by HPLC separation and fluorescence detection. thermofisher.com | Femtomole (fmol) range thermofisher.com |

| Electrochemical Sensor (e.g., MOF-based) | Aromatic Compounds, H₂O₂ | Electrocatalytic oxidation/reduction of the analyte on the modified electrode surface. mdpi.com | Nanomolar (nM) to Micromolar (µM) range mdpi.com |

| Cyanobacterial Biosensor | Phenoxy Acid Herbicides | Inhibition of photosynthesis or other metabolic processes, measured by changes in luminescence. nih.gov | Milligram per liter (mg/L) range nih.gov |

Environmental Chemistry and Ecotoxicological Assessment of 4 4 Tert Butylphenoxy Butanoic Acid

Photolytic and Hydrolytic Degradation Pathways in Aquatic and Atmospheric Compartments

The degradation of a chemical in the environment through the action of light (photolysis) and water (hydrolysis) is a critical factor in determining its persistence. For 4-(4-tert-butylphenoxy)butanoic acid, these processes are influenced by its chemical structure, which includes a stable ether linkage and a photoreactive aromatic ring.

Photolytic Degradation:

Direct photolysis of this compound in aquatic environments is expected to be a relevant degradation pathway. The aromatic ring can absorb ultraviolet (UV) radiation from sunlight, leading to the formation of excited states that can undergo various reactions. Studies on the related compound 4-tert-butylphenol (B1678320) (4-t-BP) have shown that it undergoes phototransformation in aqueous solutions. researchgate.netmdpi.com For instance, the degradation of 4-t-BP can be enhanced by the presence of photosensitizers and is influenced by the type of light source. mdpi.com The photodegradation of 4-t-BP can lead to the formation of various by-products, including hydroxylated and dimeric species. researchgate.net It is plausible that this compound would undergo similar photolytic processes, potentially leading to the cleavage of the ether bond and the formation of 4-tert-butylphenol and other degradation products. The rate of photolysis would be dependent on factors such as water clarity, depth, and the presence of natural photosensitizers like dissolved organic matter.

In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH). While this compound itself is not expected to be highly volatile due to its carboxylic acid group, any portion that does enter the atmosphere would likely be subject to rapid degradation. For example, the atmospheric half-life of 4-tert-butylphenol due to reaction with hydroxyl radicals is calculated to be very short. industrialchemicals.gov.au

Hydrolytic Degradation:

Hydrolysis is the cleavage of a chemical bond by the addition of a water molecule. The ether linkage in this compound is generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 4-9). Studies on similar compounds, such as 4-tert-octylphenol, suggest that hydrolysis is a negligible removal process in the aquatic environment. service.gov.uk Therefore, hydrolytic degradation is not expected to be a significant fate process for this compound.

Microbial Degradation and Biotransformation Studies in Environmental Systems

Microbial degradation is a key process that determines the ultimate fate of many organic compounds in the environment. For this compound, its biodegradability is expected to be influenced by the presence of both the phenoxyalkanoic acid structure and the tert-butyl group.

Phenoxyalkanoic acids are a class of compounds for which microbial degradation pathways are relatively well-studied, particularly for those used as herbicides. Generally, the degradation is initiated by the cleavage of the ether linkage or by the oxidation of the alkyl side chain. The rate and extent of degradation can be influenced by the specific structure of the compound and the microbial communities present.

A study on the microbial degradation of structurally similar aromatic alkanoic naphthenic acids provides valuable insights. nih.gov In this study, (4′-tert-butylphenyl)-4-butanoic acid, which differs from the target compound only by the ether linkage, was shown to be biotransformed. The primary degradation pathway involved the β-oxidation of the butanoic acid side chain, leading to the formation of (4′-tert-butylphenyl)ethanoic acid. nih.gov However, the highly branched tert-butyl group appeared to hinder further degradation of the aromatic ring. nih.gov This suggests that a similar β-oxidation pathway is likely for this compound, resulting in the formation of 2-(4-tert-butylphenoxy)acetic acid.

Sorption and Leaching Characteristics in Soil and Sediment Matrices

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is influenced by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.

As a carboxylic acid, the ionization state of this compound is pH-dependent. At environmental pH values typically above its pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form. The sorption of the anionic form to negatively charged soil and sediment surfaces is generally weak. However, the hydrophobic tert-butylphenol moiety of the molecule will contribute to its partitioning into the organic matter fraction of soil and sediment.